Field: Biomedical Research, specifically in the delivery of small interfering RNA (siRNA).
Application: DLinDMA is used as a key lipid component of stable nucleic acid lipid particles (SNALPs) for siRNA delivery.
Methods: The structure of DLinDMA can be divided into three main regionsthe hydrocarbon chains, the linker, and the headgroup. DLinDMA is used in the formulation of SNALPs along with other components.
Results: DLinDMA was used in the first siRNA-LNPs to enter the clinic.
Field: Gene Therapy and Genetic Engineering.
Application: DLinDMA is used in lipid nucleic acid nanoparticles (LNP) for gene therapy applications.
Methods: DLinDMA is used as a component of LNPs, which are used for the delivery of therapeutic genetic materials.
Field: Biomedical Research, specifically in the delivery of RNA interference (RNAi).
Application: DLinDMA is used as a key lipid component of stable nucleic acid lipid particles (SNALPs) for RNAi delivery.
DLinDMA, or 1,2-dilinoleyloxy-3-dimethylaminopropane, is an ionizable cationic lipid notable for its role in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly in the context of small interfering RNA (siRNA) and messenger RNA (mRNA) therapies. This compound features a hydrophobic linoleyl tail and a dimethylamino group, which contribute to its ability to form stable nanoparticles that can encapsulate nucleic acids. The pKa of DLinDMA is approximately 6.7, indicating that it can exist in both cationic and neutral forms depending on the pH, which is crucial for its function in biological environments .
DLinDMA exhibits significant biological activity as a delivery agent for genetic material. Its primary application is in the delivery of siRNA for gene silencing. In vitro studies have demonstrated that LNPs containing DLinDMA efficiently deliver siRNA into cells, leading to substantial reductions in target gene expression, such as GAPDH . Moreover, its ability to form stable complexes with nucleic acids enhances cellular uptake and endosomal escape, critical for effective gene therapy.
The synthesis of DLinDMA typically involves several key steps:
Alternative synthesis methods have been explored to create derivatives like DPalDMA, which incorporates palmitoleyl instead of linoleyl .
DLinDMA has several applications in biomedical research and therapy:
Studies have shown that DLinDMA interacts effectively with various types of nucleic acids and helper lipids in LNP formulations. For instance:
Several compounds share structural similarities with DLinDMA but differ in their properties and applications:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,2-dilinoleyl-3-dimethylaminopropane (DLinDAP) | Similar head group; different tail structure | Enhanced stability and lower toxicity |
1,2-dilinoleyloxy-N,N-dimethylaminopropane (DLinK-DMA) | Contains keto group in place of one amine | Improved gene silencing potency |
1,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3] | Modified head group for enhanced delivery | Targeted delivery capabilities |
These compounds highlight the versatility within the class of ionizable cationic lipids while emphasizing the unique properties of DLinDMA that make it particularly effective for certain applications.